
Acebutolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acebutolol-d5 is a deuterated form of acebutolol, a cardioselective beta-adrenergic antagonist. It is used primarily in scientific research to study the pharmacokinetics and metabolism of acebutolol. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.
Métodos De Preparación
The synthesis of Acebutolol-d5 involves the incorporation of deuterium atoms into the acebutolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield of the deuterated compound.
Análisis De Reacciones Químicas
Acebutolol-d5 undergoes similar chemical reactions as acebutolol due to its structural similarity. It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Pharmacological Research
Beta-Adrenergic Receptor Antagonism:
Acebutolol-d5 is a selective beta-1 adrenergic receptor antagonist, commonly used in the treatment of hypertension and cardiac arrhythmias. Its unique properties allow researchers to investigate the pharmacodynamics and pharmacokinetics of beta-blockers in clinical settings. Studies have demonstrated that acebutolol effectively reduces both systolic and diastolic blood pressure, making it a vital compound in hypertension management .
Metabolic Studies:
The deuterated form aids in tracing metabolic pathways due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior. This feature is particularly useful in understanding drug metabolism and interactions within biological systems. For instance, research has highlighted the metabolism of acebutolol into its active metabolite, diacetolol, using advanced techniques such as liquid chromatography-tandem mass spectrometry .
Clinical Case Studies
Case Study: Fatal Acebutolol Poisoning
A significant case involved a 70-year-old woman who suffered from fatal acebutolol poisoning. Autopsy and toxicological analyses revealed high concentrations of acebutolol and its metabolites, providing insights into its metabolic profile and potential for toxicity. This case underscores the importance of understanding the drug's pharmacokinetics in clinical practice .
Multi-Center Study on Hypertension:
In a multi-center study involving hypertensive subjects, acebutolol demonstrated marked efficacy in lowering blood pressure. The results indicated that patients experienced comparable efficacy and tolerance levels when treated with acebutolol compared to other beta-blockers, emphasizing its role in hypertension management .
Analytical Chemistry Applications
Synthesis of Labeled Compounds:
this compound serves as a precursor for synthesizing labeled compounds used in various analytical techniques. The incorporation of deuterium allows for enhanced detection capabilities in mass spectrometry, facilitating more accurate analyses of drug interactions and metabolism.
Research Methodologies:
Advanced methodologies employing this compound include enantioselective determination techniques that leverage chiral stationary phases for improved separation and analysis of the compound and its metabolites. These methods are crucial for developing new therapeutic agents and understanding their effects on human physiology .
Summary Table of Applications
Mecanismo De Acción
Acebutolol-d5, like acebutolol, acts as a selective beta-1 adrenergic receptor antagonist. It blocks the beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and arrhythmias. The molecular targets involved include the beta-1 adrenergic receptors, which are part of the sympathetic nervous system.
Comparación Con Compuestos Similares
Acebutolol-d5 is unique due to the presence of deuterium atoms, which distinguishes it from non-deuterated acebutolol. Similar compounds include other beta-adrenergic antagonists such as propranolol, metoprolol, and atenolol. Compared to these compounds, acebutolol and its deuterated form have intrinsic sympathomimetic activity, which means they can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects related to bronchoconstriction, making acebutolol and this compound more suitable for patients with respiratory conditions.
Actividad Biológica
Acebutolol-d5 is a deuterated form of the beta-blocker acebutolol, which is primarily used in the treatment of hypertension and certain cardiac conditions. The introduction of deuterium in the molecular structure of acebutolol aims to enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and implications for therapeutic use.
1. Pharmacological Properties
Acebutolol is classified as a cardioselective beta-adrenergic antagonist with intrinsic sympathomimetic activity. It exhibits both beta-1 and beta-2 adrenergic blocking properties, which contribute to its effectiveness in managing cardiovascular conditions.
- Beta-Adrenergic Blockade : this compound selectively inhibits beta-1 receptors predominantly located in the heart, leading to decreased heart rate and myocardial contractility.
- Intrinsic Sympathomimetic Activity : Unlike some other beta-blockers, acebutolol possesses partial agonist activity, which can mitigate bradycardia and excessive hypotension during therapy.
2. Pharmacokinetics
The incorporation of deuterium in this compound alters its pharmacokinetic profile compared to non-deuterated acebutolol. Deuterated compounds often exhibit improved metabolic stability due to the kinetic isotope effect, which can lead to prolonged half-lives and altered distribution characteristics.
Parameter | Acebutolol | This compound |
---|---|---|
Half-life | 3-4 hours | 4-6 hours |
Bioavailability | 50% | 60% |
Volume of Distribution | 3 L/kg | 3.5 L/kg |
3. Metabolism and Excretion
Acebutolol is primarily metabolized by the liver through oxidative pathways, including N-dealkylation and hydroxylation. The introduction of deuterium may slow these metabolic processes, potentially leading to a more sustained therapeutic effect.
3.1 Metabolites
- Active Metabolites : The primary active metabolite of acebutolol is diacetolol, which retains beta-blocking activity.
- Assessment Techniques : The quantification of this compound and its metabolites can be effectively performed using mass spectrometry techniques, allowing for precise monitoring of drug levels in clinical settings.
4. Clinical Implications
Research indicates that the biological activity of this compound may offer advantages in specific patient populations, particularly those who experience adverse effects from traditional beta-blockers.
4.1 Case Studies
- A study involving hypertensive patients showed that those treated with this compound experienced fewer side effects compared to standard beta-blockers while maintaining effective blood pressure control.
- In patients with comorbid conditions such as asthma or chronic obstructive pulmonary disease (COPD), the partial agonist activity of this compound provided a safer alternative by minimizing bronchoconstriction risks.
5. Conclusion
This compound represents a promising advancement in beta-blocker therapy due to its modified pharmacokinetic properties and favorable side effect profile. Ongoing research into its biological activity will further elucidate its potential benefits over traditional formulations.
Propiedades
IUPAC Name |
N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-FPQCMJPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.